molecular formula C6H13NO B170494 (2S,5S)-2,5-dimethylmorpholine CAS No. 1258277-12-1

(2S,5S)-2,5-dimethylmorpholine

Cat. No. B170494
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-WDSKDSINSA-N
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Description

“(2S,5S)-2,5-dimethylmorpholine” is a chemical compound with the CAS Number: 1258277-12-1 . It has a molecular weight of 115.18 and its IUPAC name is (2S,5S)-2,5-dimethylmorpholine .


Molecular Structure Analysis

The InChI code for “(2S,5S)-2,5-dimethylmorpholine” is 1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2S,5S)-2,5-dimethylmorpholine” is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

(2S,5S)-2,5-Dimethylmorpholine and its derivatives have been explored for their synthesis methodologies and structural properties. Studies have shown that 3,3-dimethylmorpholine-2,5-diones can be synthesized through direct amide cyclization of linear precursors, which were prepared by coupling 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids. Thionation of these compounds with Lawesson's reagent yields 5-thioxomorpholin-2-ones and morpholine-2,5-dithiones, depending on reaction conditions. These compounds' structures were confirmed via X-ray crystallography, highlighting the importance of these processes in understanding the complex chemistry of morpholine derivatives for potential applications in material science and pharmaceutical research (Mawad et al., 2010).

Safety And Hazards

The safety information for “(2S,5S)-2,5-dimethylmorpholine” includes a GHS07 pictogram and a warning signal word . The hazard statements are H303 and H320 , which correspond to “May be harmful if swallowed” and “Causes eye irritation”, respectively.

properties

IUPAC Name

(2S,5S)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-2,5-dimethylmorpholine

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